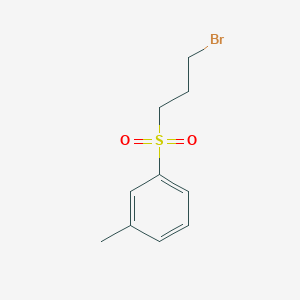![molecular formula C9H16N2O3 B1517092 (2S)-1-[(Propan-2-yl)carbamoyl]pyrrolidin-2-carbonsäure CAS No. 73096-18-1](/img/structure/B1517092.png)
(2S)-1-[(Propan-2-yl)carbamoyl]pyrrolidin-2-carbonsäure
Übersicht
Beschreibung
(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H16N2O3 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Die spezifische Verbindung “(2S)-1-[(Propan-2-yl)carbamoyl]pyrrolidin-2-carbonsäure” weist in den Suchergebnissen keine direkten Referenzen für ihre Anwendungen in der wissenschaftlichen Forschung auf. Aufgrund der Struktur und verwandter Verbindungen können wir jedoch potenzielle einzigartige Anwendungen ableiten:
Studien zur enzymatischen Katalyse
Verbindungen, die der “this compound” ähneln, wurden in Studien zur enzymatischen Katalyse verwendet. Beispielsweise wurden Poly(Pyrrol-2-carbonsäure)-Partikel, die mithilfe enzymatischer Katalyse synthetisiert wurden, als umweltfreundlicher Prozess vorgeschlagen .
Decarboxylierende Transformationen
Die Forschung zu decarboxylierenden Transformationen von Carbonsäuren, einschließlich Pyrrolidinderivaten, nimmt zu. Dies deutet auf potenzielle Anwendungen in der synthetischen organischen Chemie für die Konstruktion komplexer Moleküle hin .
Wirkmechanismus
Target of Action
It is known that carbamoyl radicals can interact with a variety of electron-poor olefins .
Mode of Action
(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid may generate acyl and carbamoyl radicals upon activation of the corresponding chlorides and anhydrides via a nucleophilic acyl substitution path . The resulting nucleophilic radicals can then be intercepted by a variety of electron-poor olefins in a Giese-type addition process .
Biochemical Pathways
The generation of acyl and carbamoyl radicals suggests that it may influence redox reactions and related biochemical pathways .
Action Environment
The action, efficacy, and stability of (2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid can be influenced by various environmental factors. For instance, the generation of acyl and carbamoyl radicals requires low-energy photons (blue LEDs) for activation . Furthermore, the polymerization of pyrrole-2-carboxylic acid was initiated by the oxidant hydrogen peroxide resulting from the redox enzyme glucose oxidase .
Eigenschaften
IUPAC Name |
(2S)-1-(propan-2-ylcarbamoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-6(2)10-9(14)11-5-3-4-7(11)8(12)13/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYBEWHSDGBTFE-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73096-18-1 | |
| Record name | (2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


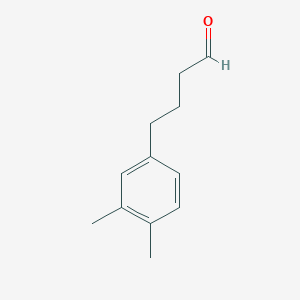
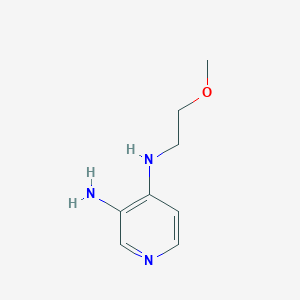

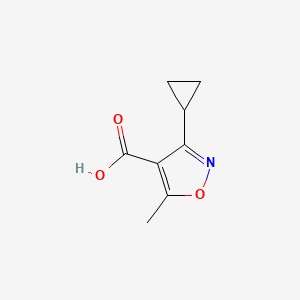
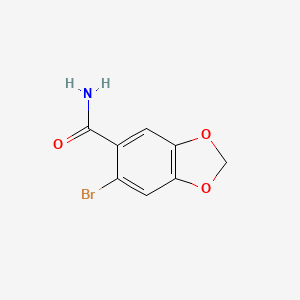
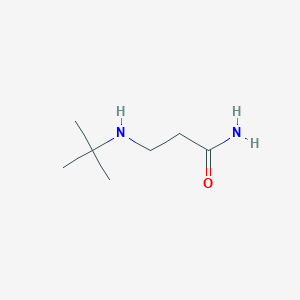
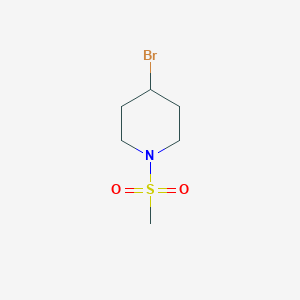
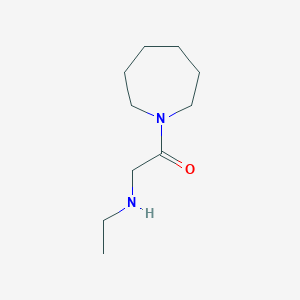
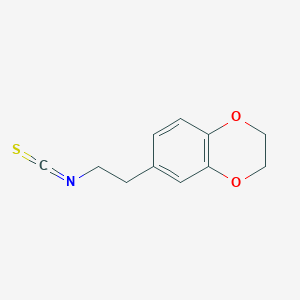


![1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1517029.png)
